
(2E)-3-(4-bromo-2-nitrophenyl)prop-2-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(4-bromo-2-nitrophenyl)prop-2-enal: is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with an aldehyde group at the end of a propenal chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enal typically involves the following steps:
Nitration: The nitro group is introduced via nitration, which involves treating the brominated phenyl compound with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Aldol Condensation: The final step involves an aldol condensation reaction between the brominated and nitrated phenyl compound and an aldehyde, such as acetaldehyde, under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(2E)-3-(4-bromo-2-nitrophenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoic acid.
Reduction: Formation of (2E)-3-(4-bromo-2-aminophenyl)prop-2-enal.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(2E)-3-(4-bromo-2-nitrophenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enal involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function.
相似化合物的比较
Similar Compounds
(2E)-3-(4-chloro-2-nitrophenyl)prop-2-enal: Similar structure but with a chlorine atom instead of bromine.
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enal: Similar structure but with a fluorine atom instead of bromine.
(2E)-3-(4-iodo-2-nitrophenyl)prop-2-enal: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enal imparts unique reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct in terms of reactivity and potential
属性
分子式 |
C9H6BrNO3 |
|---|---|
分子量 |
256.05 g/mol |
IUPAC 名称 |
(E)-3-(4-bromo-2-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6BrNO3/c10-8-4-3-7(2-1-5-12)9(6-8)11(13)14/h1-6H/b2-1+ |
InChI 键 |
FBWJLOVQMUCMDU-OWOJBTEDSA-N |
手性 SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])/C=C/C=O |
规范 SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



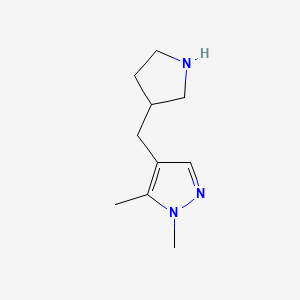
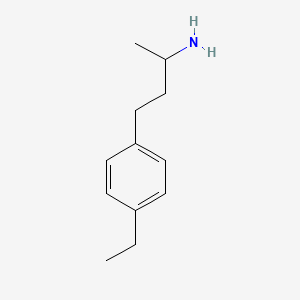
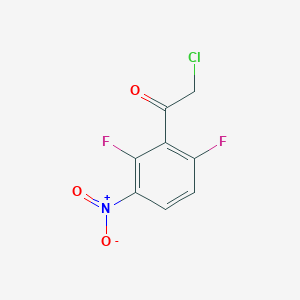
![2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol](/img/structure/B13607482.png)
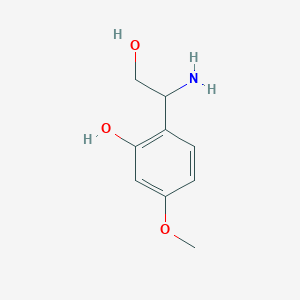
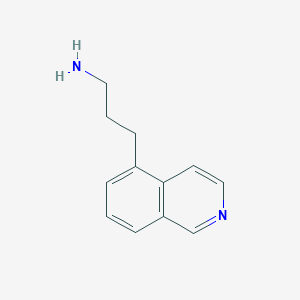

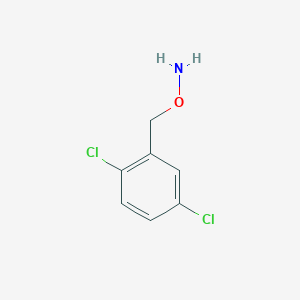
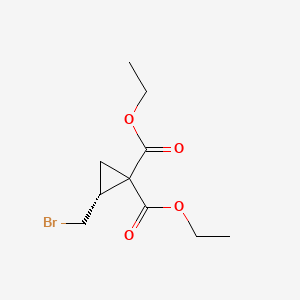

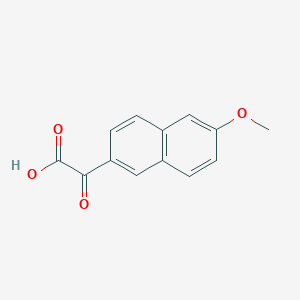

![tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate](/img/structure/B13607553.png)
